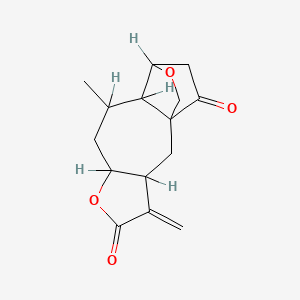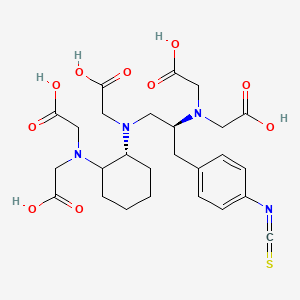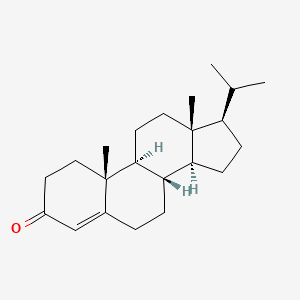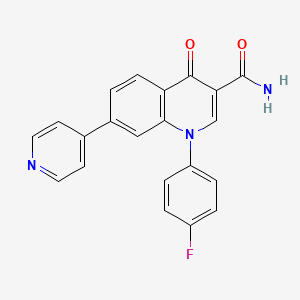
Quinoline-3-carboxamides
Overview
Description
Quinoline-3-carboxamides is a member of quinolines.
Scientific Research Applications
Autoimmune Disease Treatment : Q3Cs have been identified as potential treatments for autoimmune diseases. They bind specifically to the human S100A9 protein, which is involved in autoimmune and inflammatory diseases. This binding inhibits interactions with pro-inflammatory mediators, suggesting a novel target for treatment of human autoimmune diseases (Björk et al., 2009).
Cancer Research : In cancer research, Q3Cs have been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. They show promise as tools to probe ATM inhibition in vivo, particularly in combination with DNA-damaging agents in disease models (Degorce et al., 2016).
Liver Fibrosis Treatment : A study on chronic liver inflammation and liver fibrosis found that Paquinimod, a Q3C, significantly reduced inflammation and caused the regression of fibrosis in a mouse model. This suggests a therapeutic potential for Q3Cs in treating liver fibrosis (Fransén Pettersson et al., 2018).
Antibacterial and Antifungal Agents : Q3Cs have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited strong antibacterial activity against specific strains and high antifungal activity, indicating their potential as antimicrobial agents (Moussaoui et al., 2021).
Immunomodulatory Effects : Research on novel Q3C derivatives has shown immunomodulatory activity. Certain compounds were more potent than existing immunomodulators, indicating their potential in treating immune-related conditions (He et al., 2005).
Malaria Treatment : One study discovered that certain Q3C derivatives, when orally administered, inhibited the uptake of hemoglobin by the malaria parasite, indicating a potential new treatment method for malaria (Mudududdla et al., 2018).
Corrosion Inhibition : Q3Cs have been used as corrosion inhibitors for mild steel in acidic environments, demonstrating their utility in industrial applications (Erami et al., 2019).
properties
Product Name |
Quinoline-3-carboxamides |
|---|---|
Molecular Formula |
C21H14FN3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H14FN3O2/c22-15-2-4-16(5-3-15)25-12-18(21(23)27)20(26)17-6-1-14(11-19(17)25)13-7-9-24-10-8-13/h1-12H,(H2,23,27) |
InChI Key |
ACBLGRAOCIXXAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
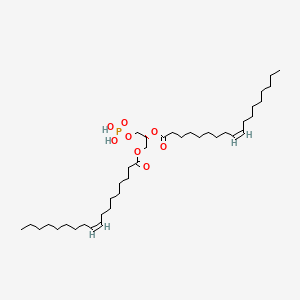

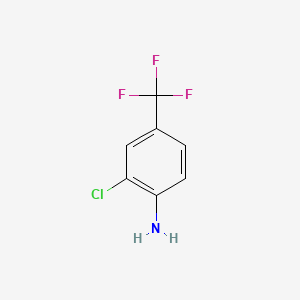
![2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride](/img/structure/B1199933.png)
